(3-Chloro-6-methyl-1-benzothiophen-2-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring substituted with a chloro and methyl group, a carbonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine typically involves multiple steps:
Formation of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-6-methylbenzothiophene with thionyl chloride under reflux conditions.
Coupling with 4-phenylpiperazine: The carbonyl chloride intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiophene ring and the piperazine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride: This is a precursor in the synthesis of the target compound.
4-Phenylpiperazine: Another precursor used in the synthesis.
Uniqueness
1-(3-Chloro-6-methyl-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2OS |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H19ClN2OS/c1-14-7-8-16-17(13-14)25-19(18(16)21)20(24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
QNIUMZVDLHQHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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